Cas no 1019767-69-1 (2H-[1,3]dioxolo[4,5-b]pyridin-6-ol)
![2H-[1,3]dioxolo[4,5-b]pyridin-6-ol structure](https://www.kuujia.com/scimg/cas/1019767-69-1x500.png)
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxolo[4,5-b]pyridin-6-ol
- 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
- SCHEMBL3594129
- 1019767-69-1
- DTXSID301306470
- [1,3]dioxolo[4,5-b]pyridin-6-ol
- SURZKXVRJOQCMW-UHFFFAOYSA-N
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- Inchi: InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2
- InChI Key: SURZKXVRJOQCMW-UHFFFAOYSA-N
- SMILES: C1OC2=C(O1)N=CC(=C2)O
Computed Properties
- Exact Mass: 139.026943g/mol
- Monoisotopic Mass: 139.026943g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 139.11g/mol
- XLogP3: 0.6
- Topological Polar Surface Area: 51.6Ų
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-500MG |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 500MG |
¥ 5,121.00 | 2023-04-07 | |
Ambeed | A978741-1g |
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 98% | 1g |
$1185.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-250mg |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 250mg |
¥3073.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-100mg |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 100mg |
¥1919.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-100.0mg |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 100.0mg |
¥1919.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-5G |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 5g |
¥ 23,047.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-250MG |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 250MG |
¥ 3,075.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-1G |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 1g |
¥ 7,682.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-100MG |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 100MG |
¥ 1,920.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5518-1g |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol |
1019767-69-1 | 95% | 1g |
¥7676.0 | 2024-04-26 |
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol Related Literature
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol
Chemical Profile of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (CAS No. 1019767-69-1)
2H-[1,3]dioxolo[4,5-b]pyridin-6-ol, identified by its unique Chemical Abstracts Service (CAS) number 1019767-69-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dioxolopyridine class, a structural motif known for its versatile biological activities. The presence of both oxygen and nitrogen atoms in its core structure contributes to its potential as a scaffold for drug discovery, particularly in the development of novel therapeutic agents.
The molecular structure of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol features a fused dioxole ring and a pyridine ring, interconnected through a six-membered bridge. This arrangement creates a rigid framework that can be exploited to modulate interactions with biological targets. The hydroxyl group at the 6-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Such structural features have positioned this compound as a subject of interest for researchers exploring new pharmacophores.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol is no exception and has been studied for its potential applications in various therapeutic areas. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation.
One of the most compelling aspects of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol is its role as a building block in medicinal chemistry. The ability to functionalize its core structure allows chemists to generate libraries of derivatives with tailored biological properties. This approach has been successfully employed in high-throughput screening campaigns to identify lead compounds for drug development. The flexibility offered by the dioxolopyridine scaffold enables the creation of molecules that can interact with multiple targets simultaneously, a strategy increasingly recognized for its potential to overcome drug resistance.
The synthesis of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, advances in catalytic methods have made it possible to streamline these reactions, reducing the environmental impact and improving scalability. Recent developments in transition-metal-catalyzed cross-coupling reactions have further facilitated the construction of complex heterocyclic frameworks, including those relevant to 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol.
From a computational chemistry perspective, 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into how modifications at specific positions within the molecule can enhance binding affinity and selectivity. For instance, computational analysis has revealed that subtle changes in the electron distribution around the hydroxyl group can significantly impact receptor binding affinity.
The pharmacological profile of 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol has been explored in several preclinical models. Initial findings indicate that this compound exhibits moderate potency against certain disease-related enzymes and pathways. Notably, its ability to inhibit specific kinases has been linked to potential applications in oncology research. While these early results are promising, further studies are needed to fully characterize its therapeutic potential and assess any potential side effects.
In conclusion,2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (CAS No. 1019767-69-1) represents a fascinating compound with significant untapped potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further development. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,2H-[1,3]dioxolo[4,5-b]pyridin-6-ol is poised to play an important role in the discovery and development of novel therapeutic agents.
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